molecular formula C18H16N2OS B5809205 1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

Cat. No. B5809205
M. Wt: 308.4 g/mol
InChI Key: UOBNKQMSWMBPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin that selectively destroys dopaminergic neurons. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
In addition to its effects on the dopamine system, 1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been found to exhibit a range of other biochemical and physiological effects. These include its ability to induce oxidative stress, inflammation, and apoptosis in various cell types. 1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has also been shown to affect the immune system, with studies suggesting that it may modulate the activity of immune cells such as macrophages and T cells.

Advantages and Limitations for Lab Experiments

1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has several advantages as a tool for scientific research. Its ability to selectively destroy dopaminergic neurons makes it a valuable tool for studying the mechanisms underlying Parkinson's disease. Additionally, its effects on the immune system make it a useful tool for studying the role of inflammation and oxidative stress in various diseases. However, there are also limitations to the use of 1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone in lab experiments. Its toxicity and potential for off-target effects mean that careful dosing and experimental design are necessary to ensure accurate and reliable results.

Future Directions

There are several potential future directions for research involving 1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms underlying 1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone-induced neurotoxicity. Additionally, research into the effects of 1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone on the immune system could lead to new insights into the role of inflammation and oxidative stress in various diseases. Finally, the development of new methods for synthesizing and purifying 1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone could make it a more widely available tool for scientific research.

Synthesis Methods

1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone can be synthesized using a variety of methods, including the reaction of 4-methylphenylthiourea with 2-bromoacetophenone and potassium carbonate in DMF. The resulting product can be purified using column chromatography, yielding 1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone as a white crystalline solid.

Scientific Research Applications

1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been extensively studied for its applications in scientific research. One of the main areas of interest is its potential as a tool for studying the dopamine system in the brain. 1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. This makes 1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone a valuable tool for studying the mechanisms underlying this debilitating condition.

properties

IUPAC Name

1-[3-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-12-6-8-14(9-7-12)17-11-22-18(20-17)19-16-5-3-4-15(10-16)13(2)21/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBNKQMSWMBPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

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